molecular formula C22H36O2 B135121 GT88U67BIP CAS No. 132296-11-8

GT88U67BIP

Cat. No.: B135121
CAS No.: 132296-11-8
M. Wt: 332.5 g/mol
InChI Key: HNMJDLVMIUDJNH-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GT88U67BIP is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethyloctyl group attached to a phenol ring, which is further substituted with a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GT88U67BIP typically involves multi-step organic reactions. One common method includes the alkylation of phenol with 1,1-dimethyloctyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone, followed by reduction to introduce the hydroxy group on the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

GT88U67BIP undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The phenol ring can be reduced to a cyclohexanol derivative.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-oxocyclohexyl]phenol.

    Reduction: Formation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]cyclohexanol.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

GT88U67BIP has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of GT88U67BIP involves its interaction with specific molecular targets and pathways. The hydroxy group on the cyclohexyl ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1-Dimethyloctyl)-2-hydroxyphenol
  • 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclopentyl]phenol

Uniqueness

GT88U67BIP is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

132296-11-8

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol

InChI

InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1

InChI Key

HNMJDLVMIUDJNH-PKOBYXMFSA-N

Isomeric SMILES

CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O

SMILES

CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Canonical SMILES

CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Origin of Product

United States

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